molecular formula C12H17ClN2O2 B6301558 Methyl 3-(piperazin-1-yl)benzoate hydrochloride CAS No. 2208746-53-4

Methyl 3-(piperazin-1-yl)benzoate hydrochloride

Cat. No.: B6301558
CAS No.: 2208746-53-4
M. Wt: 256.73 g/mol
InChI Key: OXMFVTHPXTXYJL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methyl 3-(piperazin-1-yl)benzoate hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as sirtuin 2 (SIRT2), which is involved in the regulation of cellular processes like aging and metabolism . The compound’s interaction with SIRT2 suggests that it may influence the deacetylation of histones and other proteins, thereby affecting gene expression and cellular function.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of SIRT2 can lead to changes in the acetylation status of histones, which in turn affects the transcription of genes involved in cell cycle regulation, apoptosis, and stress responses . Additionally, the compound may impact cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of SIRT2, inhibiting its deacetylase activity . This inhibition results in the accumulation of acetylated proteins, which can alter their function and stability. Furthermore, the compound’s effects on gene expression are mediated through its impact on histone acetylation, leading to changes in chromatin structure and transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained changes in cellular processes, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against stress . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of SIRT2 affects the acetylation status of metabolic enzymes, thereby influencing their activity and the overall metabolic state of the cell . Additionally, the compound may interact with other metabolic pathways, leading to changes in the levels of key metabolites and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in certain cellular compartments can affect its activity and function . For example, its interaction with membrane transporters may facilitate its uptake into cells, while binding to intracellular proteins can influence its distribution and retention within specific organelles.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for instance, allows it to interact with chromatin and influence gene expression. Additionally, the compound’s presence in other organelles, such as mitochondria, can impact cellular metabolism and energy production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(piperazin-1-yl)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted piperazine derivatives .

Scientific Research Applications

Properties

IUPAC Name

methyl 3-piperazin-1-ylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c1-16-12(15)10-3-2-4-11(9-10)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMFVTHPXTXYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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